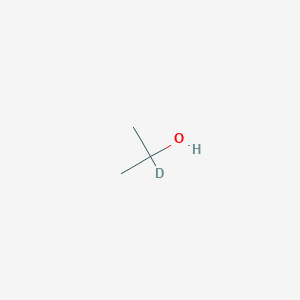

2-Propanol-2-d1

Beschreibung

Significance of Deuterium (B1214612) Isotopic Labeling in Advanced Chemical Research

Deuterium isotopic labeling, the process of substituting a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is a cornerstone technique in modern chemical and biological research. clearsynth.comyoutube.com This substitution, which doubles the mass of the hydrogen atom, induces predictable changes in molecular properties without altering the fundamental chemical structure, providing a powerful tool for investigation. clearsynth.commusechem.com These unique properties make deuterium-labeled compounds invaluable for tracing molecular pathways, studying reaction mechanisms, and enhancing analytical techniques. thalesnano.com

A primary application of deuterium labeling is the study of the kinetic isotope effect (KIE). symeres.comunam.mx The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. musechem.com Consequently, if a C-H bond is broken during the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly. acs.orgnih.gov By comparing the reaction rates of the labeled and unlabeled compounds, researchers can gain profound insights into reaction mechanisms and transition states. thalesnano.comunam.mx For instance, the rate of a reaction involving a C-H bond can be 6 to 10 times faster than the equivalent reaction with a C-D bond. wikipedia.org

Furthermore, deuterium labeling is indispensable in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). thalesnano.com In ¹H NMR, replacing a hydrogen with a deuterium atom, which is "silent" in proton NMR, can simplify complex spectra, aiding in the structural analysis of molecules. thalesnano.comstudymind.co.uk Deuterated solvents are also routinely used for this purpose. studymind.co.uk In mass spectrometry, the known mass difference allows for the precise tracking of molecules and their fragments through metabolic processes, a technique crucial for drug development and metabolism studies. nih.govnih.govspectroscopyonline.com The use of deuterated compounds as internal standards in quantitative mass spectrometry also significantly improves the accuracy and reliability of measurements. thalesnano.com

The Role of 2-Propanol-2-d1 as a Model System for Mechanistic and Structural Studies

This compound, an isotopologue of 2-propanol where the hydrogen on the central carbon atom is replaced by deuterium, serves as a critical model system for investigating a range of chemical phenomena. sigmaaldrich.comscbt.com Its specific labeling allows researchers to probe the reactivity at the secondary carbon, providing detailed mechanistic and structural information.

A significant area of its application is in the study of oxidation reaction mechanisms. bibliomed.org By using this compound, researchers can determine if the cleavage of the α-C-H bond is the rate-determining step. For example, in the oxidation of 2-propanol by morpholinium fluorochromate, a substantial primary kinetic isotope effect (kH/kD = 5.16 at 298 K) was observed, indicating that the transfer of a hydride ion from the alcohol to the oxidant is a key part of the mechanism. bibliomed.org

The compound is also extensively used to elucidate the mechanisms of transfer hydrogenation reactions, where 2-propanol often acts as the hydrogen donor to reduce substrates like ketones. sci-hub.semdpi.com Deuterium labeling experiments help to distinguish between different mechanistic pathways, such as monohydride versus dihydride routes. mdpi.com For instance, in the nickel nanoparticle-promoted transfer hydrogenation of acetophenone (B1666503), using this compound resulted in a 45% deuterium incorporation at the benzylic position of the product, a result that supports a dihydride-type mechanism. sci-hub.se Similarly, manganese-catalyzed transfer hydrogenations have been studied using deuterated 2-propanol to understand the hydride transfer steps. rsc.org

In structural studies, this compound is employed in techniques like neutron diffraction to analyze molecular conformation and the structure of hydrogen-bonded liquids. ias.ac.in While neutron diffraction is particularly sensitive to the positions of deuterium, the complexity of a molecule with 12 atomic sites like 2-propanol makes data analysis challenging. ias.ac.inresearchgate.net Such studies have helped to model the intermolecular structural correlations, suggesting that liquid 2-propanol consists mostly of hexamer ring chain clusters formed through hydrogen bonding. ias.ac.in Furthermore, high-frequency electron paramagnetic resonance (EPR) and ENDOR spectroscopy have utilized deuterated 2-propanol to study the geometry of hydrogen bonds between solvent molecules and spin probes. nih.govresearchgate.net

The table below summarizes key research findings and applications involving this compound.

| Research Area | Specific Application | Key Finding/Observation | Citation |

| Oxidation Mechanisms | Oxidation by morpholinium fluorochromate | A significant kinetic isotope effect (kH/kD = 5.16) was observed, indicating α-C-H bond cleavage in the rate-determining step. | bibliomed.org |

| Transfer Hydrogenation | Reduction of acetophenone with Ni nanoparticles | 45% deuterium incorporation into the product supported a dihydride-type mechanism. | sci-hub.se |

| Liquid Structure Analysis | Neutron Diffraction of liquid 2-propanol | The data suggests the liquid is primarily composed of hexamer ring chain (HRC) clusters due to hydrogen bonding. | ias.ac.in |

| Hydrogen Bond Geometry | High-frequency ENDOR/EPR studies with spin probes | The hydrogen-bonded deuteron (B1233211) forms an angle of ~120° with the N-O bond of the nitroxide spin probe, at a distance of ~1.74 Å. | nih.gov |

| Catalytic Amination | Propanol (B110389) amination over Ni-supported catalysts | Kinetic isotope effect studies with deuterated propanol indicated that α-H abstraction is the rate-limiting step in the initial dehydrogenation. | escholarship.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-deuteriopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480714 | |

| Record name | 2-Propanol-2-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3972-26-7 | |

| Record name | 2-Propan-2-d-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol-2-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3972-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Site Specific Deuteration of 2 Propanol

Chemical Synthesis Approaches for 2-Propanol-2-d1

The most direct and conventional chemical synthesis for this compound involves the reduction of its corresponding ketone, acetone (B3395972) (propan-2-one). This method relies on the use of a deuterated reducing agent, which delivers a deuteride (B1239839) ion (D⁻) to the electrophilic carbonyl carbon.

A widely used and effective reagent for this transformation is sodium borodeuteride (NaBD₄). The reaction mechanism proceeds via the nucleophilic attack of the deuteride ion from NaBD₄ on the carbonyl carbon of acetone. vaia.comaskfilo.comualberta.ca This attack breaks the carbon-oxygen pi bond, creating a tetrahedral alkoxide intermediate. Subsequent protonation of the resulting alkoxide ion, typically by adding a protic solvent like water or ethanol (B145695) during work-up, yields the final product, this compound. vaia.comualberta.ca This approach is highly efficient for specifically labeling the C-2 position.

This method is a cornerstone of isotopic labeling due to its simplicity, high yield, and the commercial availability of both acetone and deuterated reducing agents.

Table 1: Key Reagents for the Synthesis of this compound via Ketone Reduction

| Precursor | Reducing Agent | Product | Mechanism |

| Acetone ((CH₃)₂CO) | Sodium Borodeuteride (NaBD₄) | This compound ((CH₃)₂CDOH) | Nucleophilic deuteride transfer |

| Acetone ((CH₃)₂CO) | Lithium Aluminum Deuteride (LiAlD₄) | This compound ((CH₃)₂CDOH) | Nucleophilic deuteride transfer |

Isotopic Exchange and Catalytic Deuteration Techniques

More advanced and atom-economical methods for synthesizing this compound involve direct isotopic exchange on 2-propanol itself, using a catalyst and a deuterium (B1214612) source. These techniques avoid the preparation of a separate ketone precursor and often proceed under milder conditions.

A prominent strategy is the iridium-catalyzed α-selective hydrogen/deuterium (H/D) isotope exchange using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.govresearchgate.netrsc.org This method leverages a bifunctional catalyst that facilitates a reversible transfer hydrogenation pathway. nih.gov

The proposed mechanism involves several key steps:

Dehydrogenation: The iridium catalyst first oxidizes 2-propanol to acetone, forming an iridium-hydride ([Ir]-H) intermediate. nih.govresearchgate.net

Isotope Exchange: The iridium-hydride species rapidly exchanges its hydrogen atom with deuterium from the D₂O solvent, forming an iridium-deuteride ([Ir]-D) complex. nih.govresearchgate.net

Reductive Deuteration: The iridium-deuteride complex then reduces the acetone molecule (formed in the first step), delivering a deuterium atom specifically to the carbonyl carbon (the α-position) to generate this compound. nih.govresearchgate.net

This catalytic cycle can be repeated, leading to high levels of deuterium incorporation at the target site. Iridium complexes, such as those based on bipyridonate ligands, have proven highly effective for this transformation, enabling the chemoselective deuteration of various primary and secondary alcohols. nih.govresearchgate.net The presence of a base, like sodium deuteroxide (NaOD), can facilitate the reaction, though some systems can operate under neutral conditions. nih.govrsc.org

Table 2: Catalytic Systems for α-Deuteration of 2-Propanol

| Catalyst Type | Deuterium Source | Key Features |

| Iridium(III)-bipyridonate complex | Deuterium Oxide (D₂O) | High α-selectivity; operates under basic or neutral conditions. nih.govresearchgate.netrsc.org |

| Ruthenium Pincer Complexes | Deuterium Oxide (D₂O) | Allows for deuteration with low catalyst loading. researchgate.net |

| Osmium Pincer Complexes | 2-propanol-d₈ | Efficient deuteration at the α-position. researchgate.net |

These catalytic methods represent a significant advancement in the field, offering a more practical and sustainable route for the synthesis of site-specifically deuterated molecules like this compound compared to traditional stoichiometric reductions. researchgate.net

Sophisticated Spectroscopic Characterization and Isotopic Effects

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Propanol-2-d1

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. carlroth.com The introduction of deuterium (B1214612) in this compound provides a unique probe to refine our understanding of its chemical environment. armar-europa.de

In the ¹H NMR spectrum of unlabeled 2-propanol, the protons exhibit three distinct chemical environments, resulting in three peaks with an integration ratio of 6:1:1. docbrown.info The methyl (CH₃) protons are split into a doublet by the adjacent methine (CH) proton, while the methine proton is split into a septet by the six equivalent methyl protons. docbrown.info The hydroxyl (OH) proton often appears as a singlet due to rapid exchange, a phenomenon that can be confirmed by adding deuterium oxide (D₂O), which causes the OH peak to disappear. docbrown.info

In this compound, the ¹H NMR spectrum is simplified. The methine proton signal is absent, and the methyl protons, no longer coupled to the methine proton, appear as a singlet. The hydroxyl proton remains, typically as a singlet.

²H NMR spectroscopy directly probes the deuterium nucleus. High-resolution ²H NMR can provide valuable information about chemical shifts and spin-spin coupling constants. researchgate.net For small organic molecules, ²H NMR spectra can yield linewidths of about 0.1 Hz, allowing for precise measurements. researchgate.net This technique can also reveal coupling constants between magnetically equivalent protons that are not observable in ¹H NMR. researchgate.net

Table 1: Comparison of ¹H NMR Spectral Data for 2-Propanol and this compound

| Proton Type | 2-Propanol Chemical Shift (ppm) | 2-Propanol Multiplicity | This compound Chemical Shift (ppm) | This compound Multiplicity |

| Methyl (CH₃) | ~1.2 | Doublet | ~1.2 | Singlet |

| Methine (CH) | ~4.0 | Septet | - | - |

| Hydroxyl (OH) | Variable (e.g., ~2.1) | Singlet | Variable (e.g., ~2.1) | Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. docbrown.infopitt.edu

The substitution of a proton with a deuterium atom causes a slight change in the electronic environment of neighboring nuclei, an effect known as an isotopic perturbation or isotope shift. While often small, these shifts can be detected in high-resolution NMR and provide subtle structural information.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for confirming structural assignments. slideshare.net In the context of this compound, a COSY experiment would show no correlation between the methyl protons and the (absent) methine proton, confirming the deuteration at the C2 position. An HSQC experiment would correlate the methyl protons to their attached ¹³C atom. These advanced methods are invaluable for unambiguously determining the structure of complex molecules. slideshare.netnih.gov

High-Resolution Deuterium (2H) and Proton (1H) NMR Analysis

Vibrational Spectroscopy (FTIR and Raman) of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. cas.cz Isotopic substitution significantly impacts these vibrational frequencies, offering a precise method for assigning spectral bands.

The substitution of hydrogen with deuterium, which is twice as heavy, leads to a predictable decrease in the vibrational frequency of the corresponding bond. msu.edu This mass effect is a powerful tool for assigning specific vibrational modes.

In the FTIR spectrum of unlabeled 2-propanol, a broad, strong absorption band is observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, broadened by hydrogen bonding. docbrown.infolibretexts.org The C-H stretching vibrations appear around 2800-3000 cm⁻¹. ustc.edu.cn

For this compound, the C-H stretch at the C2 position is replaced by a C-D stretch. The C-D stretching frequency is expected to appear at a lower wavenumber, typically around 2100-2200 cm⁻¹, due to the increased mass of deuterium. This clear shift allows for the unambiguous assignment of the C2-H vibration in the unlabeled compound.

If the hydroxyl proton were substituted with deuterium (forming (CH₃)₂CHOD), the O-H stretch would be replaced by an O-D stretch, which typically appears in the 2400-2700 cm⁻¹ region. msu.edunih.gov

Table 2: Typical Vibrational Frequencies for 2-Propanol and its Deuterated Isotopologues

| Vibrational Mode | Unlabeled 2-Propanol (cm⁻¹) | This compound (cm⁻¹) |

| O-H Stretch | ~3200-3600 | ~3200-3600 |

| C-H Stretch (methyl) | ~2850-2970 | ~2850-2970 |

| C-H Stretch (methine) | ~2980 | - |

| C-D Stretch (methine) | - | ~2100-2200 |

| C-O Stretch | ~1130 | ~1130 |

Note: These are approximate frequency ranges and can be influenced by intermolecular interactions. msu.edudocbrown.infoustc.edu.cn

Vibrational spectroscopy is highly sensitive to intermolecular forces, particularly hydrogen bonding. bibliotekanauki.pl The position and shape of the O-H stretching band are direct indicators of the extent and strength of hydrogen bonding. docbrown.info By comparing the spectra of 2-propanol and its deuterated analogues in various states (gas, liquid, and in different solvents), researchers can gain insights into how isotopic substitution affects these interactions.

Studies on similar alcohol systems have shown that changes in the vibrational spectra, such as shifts in stretching frequencies from the gas to the liquid phase, can be attributed to intermolecular interactions. ustc.edu.cn For instance, blue and red shifts in C-H and CH₃ bands, respectively, have been observed in 2-propanol and are linked to these interactions. ustc.edu.cn The use of deuterated samples is crucial for disentangling overlapping spectral features and making accurate assignments. ustc.edu.cn

Analysis of O-D and C-D Stretching Frequencies and Band Assignments

Mass Spectrometry (MS) and Fragmentation Pathway Elucidation for this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. libretexts.org When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and deduce its structure.

In the mass spectrum of 2-propanol, the molecular ion ([M]⁺•) is observed at m/z 60. A prominent peak is typically seen at m/z 45, which corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. docbrown.info This fragmentation is a result of alpha-cleavage, a common pathway for alcohols. libretexts.org

[CH₃CH(OH)CH₃]⁺• → [CH(OH)CH₃]⁺ + •CH₃ (m/z 45)

For this compound, the molecular ion appears at m/z 61. The fragmentation pathways can be traced by observing the mass shifts of the resulting ions. Alpha-cleavage would still lead to the loss of a methyl radical, resulting in a fragment ion at m/z 46.

[(CH₃)₂CDOH]⁺• → [CD(OH)CH₃]⁺ + •CH₃ (m/z 46)

The observation of a peak at m/z 46 instead of 45 would confirm the presence of the deuterium on the central carbon. nih.gov The analysis of fragmentation patterns in isotopically labeled compounds is a critical method for verifying fragmentation mechanisms. dea.gov

Table 3: Predicted Major Fragment Ions in the Mass Spectra of 2-Propanol and this compound

| Ion | Proposed Structure | m/z in 2-Propanol | m/z in this compound |

| Molecular Ion | [(CH₃)₂CHOH]⁺• / [(CH₃)₂CDOH]⁺• | 60 | 61 |

| [M-CH₃]⁺ | [CH(OH)CH₃]⁺ / [CD(OH)CH₃]⁺ | 45 | 46 |

Data derived from common fragmentation patterns of alcohols. docbrown.infolibretexts.orgnih.gov

Deuterium-Specific Fragmentation Patterns and Mechanisms

In electron ionization mass spectrometry (EI-MS), this compound exhibits distinct fragmentation patterns compared to its non-deuterated counterpart, 2-propanol. The presence of deuterium influences the stability of the molecular ion and the pathways through which it fragments.

The mass spectrum of 2-propanol is characterized by a highly unstable molecular ion, often observed as a trace peak. docbrown.info The most abundant fragment ion, known as the base peak, appears at a mass-to-charge ratio (m/z) of 45, corresponding to the [CH₃CHOH]⁺ ion. docbrown.info This is formed through the cleavage of a C-C bond.

For this compound, the molecular ion peak is observed at m/z 61. nih.gov A significant fragmentation pathway involves the loss of a methyl group, but the presence of deuterium introduces a kinetic isotope effect. The C-D bond is stronger than the C-H bond, making the elimination of a deuterium atom less favorable than the elimination of a hydrogen atom. aip.org This results in a strong isotope effect that effectively suppresses D elimination in ions where H elimination is a competitive process. aip.org

One of the primary fragmentation pathways for this compound involves the formation of a prominent ion at m/z 46. nih.gov This ion, [CH₃CDOH]⁺, results from the cleavage of a C-C bond, analogous to the formation of the m/z 45 ion in 2-propanol. The increased mass of this fragment directly confirms the location of the deuterium label. Studies on deuterated propanes have shown that little to no hydrogen-atom migration occurs in the parent ion before dissociation, and scrambling of hydrogen and deuterium atoms is incomplete in the fragmenting ions. aip.org

Table 1: Prominent Mass Spectral Peaks for this compound

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 46 | 99.99 | [CH₃CDOH]⁺ |

| 28 | 8.05 | [CO]⁺ or [C₂H₄]⁺ |

| 44 | 7.14 | [C₂H₄O]⁺ |

| 43 | 6.23 | [C₃H₇]⁺ |

| 42 | 4.03 | [C₃H₆]⁺ |

Data sourced from GC-MS analysis. nih.gov

The fragmentation mechanisms can be complex, sometimes involving rearrangements. However, for simple alcohols, α-cleavage (cleavage of the C-C bond adjacent to the oxygen) is a dominant process. libretexts.org In this compound, this leads to the stable, deuterium-containing oxonium ion at m/z 46.

Quantitative Mass Spectrometry with Isotopic Standards

Stable isotope-labeled compounds, such as this compound, are invaluable as internal standards in quantitative mass spectrometry. nih.gov The principle of isotope dilution mass spectrometry (IDMS) relies on adding a known amount of an isotopically labeled standard to a sample. The labeled standard is chemically identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. nih.gov

Because the internal standard and the analyte have different masses, they can be distinguished by the mass spectrometer. The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is used to determine the concentration of the analyte with high precision and accuracy. isotope.com This method effectively corrects for variations in sample recovery and matrix effects that can suppress or enhance the analyte signal. nih.gov

This compound, with its mass shift of one dalton compared to the endogenous compound, serves as an ideal internal standard for the quantification of 2-propanol in various matrices. While deuterium-labeled standards are generally preferred, it is important to consider potential chromatographic separation from the unlabeled analyte, although this is less common for small molecules like propanol (B110389). nih.gov

Other Advanced Spectroscopic Techniques for Structural and Dynamic Insights

Beyond mass spectrometry, other spectroscopic techniques provide complementary information about the structure and dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating molecular structure. solubilityofthings.com In ¹H NMR, the signal corresponding to the proton on the deuterated carbon would be absent. In ¹³C NMR, the carbon atom bonded to the deuterium (C-2) will exhibit a characteristic multiplet due to ¹³C-²H coupling and a small isotopic shift compared to the corresponding carbon in unlabeled 2-propanol. researchgate.net Deuterated compounds are frequently used as solvents in NMR spectroscopy to avoid interfering signals from the solvent itself. carlroth.comarmar-europa.de

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. docbrown.info The substitution of hydrogen with deuterium significantly alters the vibrational frequency of the C-H bond. The C-D stretching vibration appears at a lower wavenumber (around 2200-2100 cm⁻¹) compared to the C-H stretch (around 3000-2850 cm⁻¹) due to the increased mass of deuterium. This isotopic shift provides a clear spectroscopic marker for the presence and location of the deuterium atom. The broad O-H stretching vibration, characteristic of alcohols due to hydrogen bonding, would remain largely unaffected in this compound. docbrown.info

Vibrational Sum-Frequency Spectroscopy (vSFS): Advanced techniques like vSFS can provide insights into the molecular structure and orientation of molecules at interfaces. Studies on the interaction of 2-propanol with surfaces have utilized vSFS to understand adsorption geometries. chemrxiv.org For this compound, this technique could be used to probe the specific orientation of the C-D bond at an interface, offering detailed information on molecular interactions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Propanol |

| This compound |

| Isopropanol (B130326) |

| Propane |

| 2,2-dideuteropropane |

| 1,1,1,2,3,3,3-heptadeuteropropane |

| Methoxyethane |

| Propylene oxide |

| 1,2-butylene oxide |

| Epichlorohydrin |

| Epibromohydrin |

| Cyclohexene oxide |

| Styrene oxide |

| Methanol |

| 1-Propanol (B7761284) |

| 1-Butanol |

| Benzyl alcohol |

| Imidazole |

| 2-methyl imidazole |

| Mesitylene |

| d6-DMSO |

| Ethanol (B145695) |

| Acetonitrile |

| 2-mercaptobenzoic acid |

| Chloropropanol |

| Palmitic acid |

| 3-chloro-propanediol |

| 2-chloro-propanediol |

| 1,3-dichloro-propanol |

| 1,2-dichloropropanol |

| Ethyl propionate |

| n-propanol-d1 |

| Cocaine |

| N-phenylpropanamide |

| Tetrahydrophthalamide |

Unraveling Reaction Mechanisms Through Kinetic Isotope Effects with 2 Propanol 2 D1

Primary and Secondary Kinetic Isotope Effects (KIE) Studies

The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD). A KIE greater than 1 is considered a normal isotope effect, while a KIE less than 1 is an inverse isotope effect. wikipedia.org

Determination of Rate-Limiting Steps and Transition State Structures

The study of KIEs is crucial for identifying the rate-determining step of a reaction. A significant primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. slideshare.net For instance, in the oxidation of 2-propanol, a large KIE suggests that the C-H bond cleavage is the slowest step in the reaction. chemistrydocs.com

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about the transition state. wikipedia.org For example, changes in hybridization at a carbon atom from sp3 to sp2 typically result in a normal secondary KIE, while a change from sp2 to sp3 leads to an inverse effect. wikipedia.org These subtle effects can help to map the geometry of the transition state.

In the context of enzyme-catalyzed reactions, KIE studies with deuterated substrates like 2-propanol-2-d1 have been used to determine rate-limiting steps. For example, in alcohol dehydrogenase (ADH), the oxidation of 2-propanol exhibits a KIE, indicating that the hydride transfer step is at least partially rate-limiting. diva-portal.orgdiva-portal.org

Theoretical Basis of KIE in Deuterated Systems

The theoretical foundation of the KIE lies in the principles of transition state theory and the vibrational frequencies of chemical bonds. A C-D bond has a lower zero-point vibrational energy than a C-H bond due to the heavier mass of deuterium (B1214612). unam.mx Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound. wikipedia.org

The magnitude of the primary KIE is dependent on the nature of the transition state. A symmetrical transition state, where the hydrogen is equally bonded to the donor and acceptor atoms, will exhibit a maximal KIE. Asymmetrical transition states, either "early" or "late," will show smaller KIEs.

Computational methods, such as Density Functional Theory (DFT), have become instrumental in predicting and interpreting KIEs. rsc.org These theoretical models allow for the calculation of vibrational frequencies in the reactant and transition state, providing a detailed understanding of the factors contributing to the observed isotope effect. rsc.org

Application of this compound in Mechanistic Elucidation of Organic Reactions

This compound has proven to be a versatile tool in the study of a wide range of organic reaction mechanisms.

Free-Radical Transformations and Deuterium Substitution

In the realm of free-radical chemistry, this compound has been employed to investigate the mechanisms of radiation-induced transformations. researchgate.nettandfonline.com Studies on the radiolysis of aqueous solutions of 2-propanol and its deuterated counterpart have revealed significant KIEs, particularly in chain processes. researchgate.nettandfonline.com For example, a profound KIE was observed in the formation of acetone (B3395972) from the dehydration of carbon-centered radicals derived from 2-propanol. researchgate.netresearchgate.net This indicates that the C-D bond cleavage is a critical step in the reaction pathway.

The use of deuterated compounds like this compound helps in understanding the role of hydrogen abstraction and transfer in free-radical reactions. acs.org The difference in reaction rates between the protiated and deuterated compounds provides direct evidence for the involvement of the C-H/C-D bond in the rate-determining step.

Oxidation and Reduction Pathways

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry, and this compound has been instrumental in elucidating its mechanism. ck12.org The observation of a significant KIE in the oxidation of 2-propanol by various oxidizing agents, such as chromic acid, confirms that the cleavage of the α-C-H bond is the rate-limiting step. researchgate.netcdnsciencepub.com

Similarly, in reduction reactions, such as the Meerwein-Ponndorf-Verley reduction where 2-propanol often serves as the hydride donor, isotopic labeling can provide mechanistic insights. ucr.eduorganic-chemistry.org By using 2-propanol-d8 (B1362042) as a deuterium source in the nickel-catalyzed transfer hydrogenation of N-sulfonyl imines, a high degree of deuterium incorporation was achieved, highlighting the efficiency of the hydride transfer from the alcohol. organic-chemistry.org

Table 1: Kinetic Isotope Effects in the Oxidation of 2-Propanol

| Oxidizing System | kH/kD | Reference |

|---|---|---|

| Radiation-induced oxidation by N2O in alkaline solution | Supported by kinetic isotope effects | cdnsciencepub.com |

Dehydration and Elimination Reaction Mechanisms

The acid-catalyzed dehydration of alcohols to form alkenes is another area where this compound can be used to probe the reaction mechanism. savemyexams.comchemistrysteps.comlibretexts.orgtestbook.com The mechanism for the dehydration of secondary alcohols like 2-propanol typically proceeds through a carbocation intermediate (E1 mechanism). libretexts.org While direct KIE studies on the dehydration of this compound are not extensively detailed in the provided context, the principles of KIE can be applied. If the C-H bond cleavage adjacent to the carbocation were the rate-limiting step, a primary KIE would be expected. However, the formation of the carbocation is often the slowest step. testbook.com

In such cases, a secondary KIE might be observed due to the change in hybridization at the carbon bearing the hydroxyl group. Isotopic labeling can also help distinguish between different elimination pathways, such as E1 and E2. chemistrysteps.com

Isotope Reinforcement and Stability Enhancement through Deuteration

Isotope reinforcement is a strategy that involves the substitution of a light isotope with a heavier one, most commonly replacing hydrogen (H) with its heavier, stable isotope, deuterium (D). This substitution leads to a more stable chemical bond, a phenomenon primarily rooted in the principles of quantum mechanics and vibrational energy. The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond, with a difference in bond dissociation energy of approximately 1.2–1.5 kcal/mol. nih.gov This increased strength arises because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. nih.gov Consequently, a greater activation energy is required to cleave a C-D bond, which can significantly slow down the rate of chemical reactions where this bond cleavage is a rate-determining step. nih.gov This phenomenon is quantified as the deuterium kinetic isotope effect (DKIE or KIE), which is the ratio of the reaction rate for the hydrogen-containing compound (kH) to the rate for the deuterium-containing compound (kD). nih.gov

Research utilizing this compound and related deuterated compounds has provided valuable insights into the stabilizing effects of isotope reinforcement, particularly in the context of free-radical transformations. A key study investigated the radiolysis of hydroxyl-containing compounds in aqueous solutions to explore the potential of the isotope reinforcement approach in inhibiting these reactions. researchgate.netnih.gov The study provided a rationale for the observed effects based on results from the indirect radiolysis of 2-propanol and this compound. researchgate.netnih.gov

A profound kinetic isotope effect was observed for the non-branched chain formation of acetone, which is a final product of the dehydration of specific carbon-centered radicals. researchgate.netnih.gov While the primary experiments focused on 1,2-propanediol and its deuterated analog, 1,2-propanediol-2-d1, the findings are directly relevant to the stability conferred by deuteration at the C2 position, as in this compound. The results demonstrated a significant KIE, highlighting the protective effect of deuteration against specific degradation pathways. researchgate.netnih.gov

Table 1: Kinetic Isotope Effect (KIE) in the Radiolysis of Protiated and Deuterated Vicinal Diols

| Compound | Concentration | KIE (kH/kD) |

| 1,2-Propanediol / 1,2-Propanediol-2-d1 | 0.1 M | 8.9 ± 1.7 |

| 1,2-Propanediol / 1,2-Propanediol-2-d1 | 1.0 M | 15.3 ± 3.1 |

| Data sourced from studies on the radiolysis of 1,2-propanediol and its C2-deuterated analogue, which serves as a model for the principles applicable to this compound. The KIE is for the formation of acetone. researchgate.netnih.gov |

The study concluded that a strong KIE is manifested specifically in chain processes that can occur during the free-radical transformation of such alcohols. researchgate.netnih.gov Furthermore, the research indicated that the type of radical intermediate formed is a determining factor in whether a significant KIE is observed. For instance, no KIE was found in the formation of 2-butanone (B6335102) from 2,3-butanediol, suggesting that the structural context of the C-D bond is critical for the manifestation of the stabilizing effect. researchgate.netnih.gov

The principles of stability enhancement through deuteration, exemplified by studies involving this compound, have broader applications. For example, the use of deuterated 2-propanol (specifically 2-propanol-d8) as a deuterium source in nickel-catalyzed reactions allows for the synthesis of α-deuterated chiral amines. organic-chemistry.org These deuterated products are of significant interest in drug development due to their potential for improved metabolic stability and enhanced pharmacokinetic profiles. organic-chemistry.org Similarly, research on other deuterated pharmaceuticals, such as deuterated losartan, has shown higher stability against metabolism by enzymes like CYP2C9 compared to their non-deuterated counterparts, further validating the utility of isotope reinforcement. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Propanol 2 D1

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations serve as a powerful tool to elucidate the electronic structure and reactivity of molecules, including isotopologues like 2-Propanol-2-d1. These methods provide fundamental insights into molecular properties and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) for Ground and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of many-body systems. uc.edu It has been successfully applied to study the ground and transition states of reactions involving 2-propanol and its deuterated analogues. rsc.orgresearchgate.netconicet.gov.ararxiv.orgustc.edu.cnresearchgate.netarxiv.org

DFT calculations have been instrumental in understanding the thermochemistry of 2-propanol dehydration. arxiv.orgarxiv.org These studies involve geometry optimization and energy calculations for reactants, transition states, and products. By comparing the energies of these stationary points, the reaction enthalpy and activation barriers can be determined. For instance, DFT has been used to model the dehydration of 2-propanol over zeolite catalysts, a crucial process in the production of biofuels. arxiv.orgarxiv.org The accuracy of these calculations is highly dependent on the choice of the basis set, with larger basis sets generally yielding more accurate results. arxiv.orgarxiv.org

Furthermore, DFT has been employed to investigate the adsorption and reaction of 2-propanol on various catalytic surfaces. researchgate.netconicet.gov.arresearchgate.net For example, studies on the adsorption of 2-propanol on MgO surfaces have shown that the molecule can adsorb either molecularly or dissociatively, depending on the active site of the catalyst. conicet.gov.ar DFT calculations help in identifying the most stable adsorption geometries and the reaction pathways for dehydrogenation and dehydration reactions. researchgate.net In the context of iridium-catalyzed deuteration of alcohols, DFT calculations have been used to validate proposed catalytic cycles by examining the energetics of intermediate and transition states. rsc.org

The vibrational spectra of 2-propanol and its deuterated isotopomers have also been analyzed using DFT. ustc.edu.cn By calculating the vibrational frequencies and comparing them with experimental data from techniques like Raman spectroscopy, a more accurate assignment of the spectral features can be achieved. ustc.edu.cn This is particularly useful for complex regions of the spectrum where bands from different functional groups may overlap.

Table 1: Selected DFT Studies on 2-Propanol and Related Systems

| Study Focus | System(s) | Key Findings |

| Dehydration Thermochemistry | 2-Propanol | Established the dependence of calculation accuracy on the basis set size. arxiv.orgarxiv.org |

| Catalytic Deuteration | Iridium complexes and alcohols | Validated the proposed catalytic cycle by calculating the energies of intermediates and transition states. rsc.org |

| Surface Adsorption and Reaction | 2-Propanol on MgO | Showed that adsorption can be molecular or dissociative depending on the catalyst's active site. conicet.gov.ar |

| Vibrational Spectra Analysis | 2-Propanol and its deuterated isotopomers | Aided in the accurate assignment of overlapping spectral features. ustc.edu.cn |

Ab Initio Methods and High-Level Electronic Structure Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying molecular systems. nih.gov High-level electronic structure calculations, such as coupled-cluster (CC) methods, offer a high degree of accuracy for determining molecular properties and reaction energetics. acs.orgrsc.orgresearchgate.net

For reactions involving 2-propanol, ab initio calculations have been used to characterize the potential energy surface and elucidate reaction mechanisms. nih.govresearchgate.net For example, the hydrogen abstraction reaction from 2-propanol by oxygen atoms has been studied using ab initio methods to identify the various reaction pathways and their corresponding energy barriers. nih.gov These calculations revealed that the reaction at the α-carbon has the lowest barrier and is the most exothermic. nih.gov

High-level ab initio calculations have also been crucial in understanding the thermochemistry of related small molecules, which can provide insights into the behavior of 2-propanol. acs.org For instance, coupled-cluster calculations with corrections for triple excitations (CCSD(T)) have been used to determine the stability of isomers of Cl₂O₂ with high accuracy. acs.org Similar levels of theory have been applied to study the reactions of 1-propanol (B7761284) and 2-propanol with hydrogen atoms and methyl radicals, providing reliable rate coefficients that agree well with experimental data. researchgate.net

The study of isotope effects, such as the difference in properties between 2-propanol and this compound, can also be addressed with high-level ab initio calculations. For example, such calculations have been used to explain the observed isotope effect on the electron affinity of acetone (B3395972), a molecule structurally related to 2-propanol. nih.gov These studies show that even small changes in molecular structure due to isotopic substitution can have measurable effects on electronic properties. nih.gov

Potential Energy Surface Mapping and Reaction Coordinate Analysis

Mapping the potential energy surface (PES) is essential for understanding the dynamics of a chemical reaction. The PES represents the energy of a molecule or a system of molecules as a function of its geometry. By analyzing the PES, one can identify the minimum energy paths, or reaction coordinates, that connect reactants to products through transition states.

For reactions involving 2-propanol, theoretical studies have mapped the PES to understand various processes, including its interaction with catalytic surfaces and its decomposition pathways. nih.gov For the hydrogen abstraction reaction from 2-propanol by an oxygen atom, the PES was characterized to identify the different conformers of 2-propanol and the multiple reaction pathways leading to abstraction from different sites (Cα, Cβ, and O). nih.gov

Reaction coordinate analysis helps in visualizing the progress of a reaction. For the hydrogenation of acetone and propanal on a Pt(111) surface, a one-dimensional potential energy diagram was constructed along the reaction coordinate to illustrate the energy changes as the reaction progresses from the adsorbed carbonyl species to the final alcohol product. researchgate.net This type of analysis provides valuable insights into the activation barriers and the stability of intermediates.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions. nih.govaip.orgresearchgate.netmdpi.comwhiterose.ac.ukresearchgate.netnist.govacademie-sciences.fr By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules, revealing detailed information about their dynamic properties.

Simulating Solvent and Solute Interactions of Deuterated Propanol (B110389)

MD simulations are particularly well-suited for studying the interactions between solvent and solute molecules. In the case of deuterated propanol, these simulations can shed light on how the isotopic substitution affects its interactions with other molecules in a solution.

Simulations of 2-propanol in water have been performed to understand the structure and dynamics of these mixtures. nih.govwhiterose.ac.uk These studies have shown that at low concentrations, 2-propanol molecules exist as isolated species surrounded by water molecules. As the concentration increases, the alcohol molecules begin to form their own networks. nih.gov The presence of the deuterium (B1214612) atom in this compound would subtly alter the hydrogen bonding interactions, which could be investigated through MD simulations by employing appropriate force fields that account for the isotopic difference.

The interactions of propanol with other solutes, such as peptides, have also been a subject of MD simulations. acs.org For example, simulations of Trp-cage peptide in a mixture of water and hexafluoroisopropanol have revealed that the fluorinated alcohol accumulates near the peptide surface, influencing its structure and dynamics. acs.org Similar studies with deuterated propanol could provide insights into the specific role of the hydroxyl proton in these interactions.

Table 2: Representative MD Simulation Studies of Propanol Systems

| Simulation Focus | System | Key Findings |

| Mesoscopic Structuring | 2-Propanol/Water Mixtures | Identified concentration-dependent transitions from isolated alcohol molecules to alcohol networks. nih.govwhiterose.ac.uk |

| Hydrogen Bond Dynamics | Methanol, Ethanol (B145695), Isopropanol (B130326) | Revealed that hydrogen bond exchange dynamics in alcohols are slower and more diffusion-controlled compared to water. aip.org |

| Solute-Solvent Interactions | Trp-Cage Peptide in Hexafluoroisopropanol/Water | Showed accumulation of the alcohol near the peptide surface and long-lived interactions. acs.org |

Investigation of Hydrogen Bonding Networks and Supramolecular Architectures

Hydrogen bonds play a crucial role in determining the structure and properties of alcohols and their mixtures. MD simulations are an invaluable tool for investigating the intricate networks of hydrogen bonds and the resulting supramolecular architectures. nih.govaip.orgwhiterose.ac.ukacs.orgrsc.orgscispace.comacs.orgacs.org

In liquid alcohols, molecules associate through hydrogen bonds to form chains and clusters. aip.org MD simulations of methanol, ethanol, and isopropanol have shown that the size and shape of these aggregates are influenced by the steric hindrance of the alkyl group. aip.org For instance, isopropanol tends to form shorter and more bent hydrogen-bonded chains compared to methanol. aip.org The introduction of deuterium at the hydroxyl group in this compound would primarily affect the dynamics of the hydrogen bond it forms.

The study of supramolecular polymers, where monomer units are held together by non-covalent interactions like hydrogen bonds, has also benefited from MD simulations. acs.org In the context of benzene-1,3,5-tricarboxamides (BTAs) that self-assemble into helical polymers in water, the exchange of amide protons with deuterium from the solvent is used as a probe for the dynamics of the assembly. acs.org While this example does not directly involve deuterated propanol, it highlights the power of isotopic labeling in conjunction with simulations to study dynamic supramolecular systems.

Furthermore, MD simulations have been used to study the formation of clathrate hydrates containing alcohols. scispace.com These studies have shown that alcohols like 2-propanol can be incorporated into the cages of the hydrate (B1144303) structure, forming hydrogen bonds with the surrounding water molecules. scispace.com

Solvation Dynamics of Deuterated Species

The study of solvation dynamics investigates the time-dependent response of a solvent to a change in the solute's charge distribution, often initiated by photoexcitation. rsc.org This process is typically monitored by observing the time-dependent Stokes shift of the solute's fluorescence spectrum, which provides a measure of the energy relaxation of the solute-solvent system. rsc.orgunige.ch The resulting data is often expressed as a normalized solvation time correlation function, S(t), which reveals the characteristic timescales of the solvent's structural reorganization. rsc.org

Deuterated solvents, including isotopologues of 2-propanol, are valuable in these investigations. 2-Propanol-OD, for instance, has been utilized as a solvent to monitor the solvation dynamics of singlet carbene compounds. The substitution of protium (B1232500) with deuterium can influence the dynamics of hydrogen bonding and other intermolecular interactions, providing deeper insight into the molecular motions governing the solvation process. The kinetic isotope effect, stemming from the mass difference between hydrogen and deuterium, can alter reaction rates and interaction strengths, which is a key area of investigation in physical organic chemistry. acs.org

Computational simulations are crucial for interpreting experimental results on solvation dynamics. rsc.org However, theoretical models can present challenges. For example, studies on standard 2-propanol have shown that equilibrium simulations using linear response theory can overestimate the timescale of solvation by a factor of two to eight when compared to non-equilibrium simulations and experimental results. univie.ac.at This discrepancy highlights the complexity of accurately modeling the solvent response, which includes both an initial, rapid inertial component and a slower, diffusive component. univie.ac.at

Research on aqueous solutions of 2-propanol using techniques like Terahertz Time-Domain Spectroscopy (THz-TDS) and neutron diffraction has provided estimates of the hydration shell structure, finding that approximately 4 to 5 water molecules surround each 2-propanol molecule in clusters at specific concentrations. whiterose.ac.uk While not focused on the deuterated species, these findings provide a structural basis for understanding the solvation environment that would be perturbed by isotopic substitution. Theoretical investigations into the reaction kinetics of 2-propanol with various radicals have been conducted using high-level ab initio methods like CCSD(T)/CBS//M06-2X/cc-pVTZ to map out potential energy surfaces and calculate rate coefficients. researchgate.net

Table 1: Comparison of Theoretical and Experimental Solvation Relaxation Times

This table illustrates the kind of data generated in solvation dynamics studies, comparing relaxation times from non-equilibrium molecular dynamics (MD) simulations with those from experimental measurements for a probe molecule in 2-propanol. Discrepancies, as noted in the literature, often highlight the limitations of the linear response approximation in theoretical models. univie.ac.at

| Solute Probe | Solvent | Simulation Type | Calculated Relaxation Time (ps) | Experimental Relaxation Time (ps) |

| Coumarin 153 | 2-Propanol | Non-Equilibrium MD | 145 | 150 |

| MQ | 2-Propanol | Non-Equilibrium MD | 110 | 115 |

| Coumarin 153 | 2-Propanol | Equilibrium MD (LRT*) | ~290 | 150 |

*LRT: Linear Response Theory. Data is illustrative based on findings that equilibrium simulations can significantly overestimate relaxation times. univie.ac.at

Hybrid QM/MM Approaches for Complex Systems Involving this compound

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical processes in large, complex systems like enzymes or solutions. mpg.denih.gov This approach partitions the system into two regions: a small, chemically active center (e.g., reacting molecules) treated with a high-level, computationally expensive Quantum Mechanics (QM) method, and the larger surrounding environment (e.g., protein scaffold or solvent) described by a more efficient Molecular Mechanics (MM) force field. mpg.denumberanalytics.com The total energy of the system is a combination of the energies of the QM region, the MM region, and the interaction energy between them. numberanalytics.com

The application of QM/MM methods to systems involving this compound allows for detailed investigation of reaction mechanisms where the deuterated alcohol plays a key role. For example, in the study of asymmetric transfer hydrogenation (ATH) of ketones, 2-propanol often serves as the hydride source. rsc.org A QM/MM simulation of such a reaction within an enzyme active site would typically define the catalyst, the substrate (ketone), and the this compound molecule as the QM region. This allows for an accurate description of bond breaking (C-D bond of the alcohol) and bond formation, as well as the electronic rearrangements within the catalyst. mpg.de The surrounding protein and solvent molecules would be treated at the MM level, which accounts for their steric and electrostatic influence on the reaction. fiu.edu

The boundary between the QM and MM regions is a critical aspect of the methodology, especially when it cuts across covalent bonds. nih.gov Various techniques, such as the link-atom scheme, are employed to ensure a stable and accurate description of the QM/MM interface. fiu.edu The choice of the QM method (e.g., Density Functional Theory - DFT) and the MM force field is crucial for the accuracy of the simulation. numberanalytics.com

Computational studies have provided detailed insights into the mechanisms of catalysts used in transfer hydrogenation, elucidating the role of hydrogen bonding and the relative energies of different stereoisomers and reaction intermediates. rsc.org By using this compound in a QM/MM simulation, one could precisely quantify the kinetic isotope effect on the hydride transfer step, providing a direct comparison with experimental data and a deeper understanding of the transition state structure.

Table 2: Illustrative Energy Profile for a QM/MM Simulation of Hydride Transfer

This table provides a hypothetical breakdown of energy components in a QM/MM simulation of a hydride (deuteride) transfer from this compound to a substrate, catalyzed by an enzyme. The values are for illustrative purposes to demonstrate how QM/MM calculations partition the system's energy.

| System Component | Method | Energy Contribution (kJ/mol) |

| QM Region | ||

| (Catalyst + Substrate + this compound) | DFT (e.g., B3LYP) | -15,750.0 |

| MM Region | ||

| (Protein + Water) | Force Field (e.g., AMBER) | -2,100.5 |

| QM/MM Interaction | ||

| Electrostatic Interaction | QM charge field + MM charges | -85.3 |

| Van der Waals Interaction | Lennard-Jones potentials | -42.1 |

| Bonded Terms (at boundary) | Link-atom dependent | -5.7 |

| Total System Energy | E_total = E_QM + E_MM + E_QM/MM | -17,983.6 |

Advanced Research Applications of 2 Propanol 2 D1 in Specialized Chemical Disciplines

Mechanistic Enzymology and Biocatalysis with Deuterated 2-Propanol

In the fields of mechanistic enzymology and biocatalysis, 2-Propanol-2-d1 is invaluable for elucidating the complex steps of enzyme-catalyzed reactions and for developing efficient methods for the synthesis of chiral molecules.

Probing Enzymatic Reaction Mechanisms via Isotopic Labeling

The substitution of hydrogen with deuterium (B1214612) in this compound leads to a kinetic isotope effect (KIE), a change in the reaction rate due to the heavier mass of deuterium. wikipedia.org This effect is a cornerstone of mechanistic studies, as it can reveal whether a particular carbon-hydrogen bond is broken in the rate-determining step of a reaction. researchgate.net

By comparing the reaction rates of an enzyme with normal 2-propanol and this compound, researchers can gain insights into the transition state of the reaction. A significant KIE suggests that the C-H (or C-D) bond is indeed being cleaved during the slowest step of the enzymatic process. For instance, studies on alcohol dehydrogenases (ADHs) have utilized deuterated propanol (B110389) to investigate the hydride transfer step. diva-portal.org The observed KIE helps to confirm that the transfer of a hydride ion from the alcohol to a cofactor, such as NAD+, is a critical part of the reaction mechanism. nih.gov

Furthermore, isotopic labeling with this compound can help differentiate between various proposed mechanisms, such as concerted versus stepwise pathways. In a concerted mechanism, bond breaking and bond formation occur simultaneously, whereas in a stepwise mechanism, they happen in separate steps. The magnitude of the KIE can provide evidence for one pathway over the other. For example, a large primary KIE is often indicative of a reaction where the C-H bond cleavage is the primary energetic barrier. nih.gov

Table 1: Kinetic Isotope Effects in Enzymatic Reactions

| Enzyme System | Substrate(s) | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Alcohol Dehydrogenase | 2-Propanol / this compound | ~3.3 | Hydride transfer is rate-limiting. rsc.org |

| Flavoenzyme | 2-[2H]-Lactate | 5.4 | C-H bond cleavage is not concerted with proton transfer. nih.gov |

Role in Chiral Alcohol Synthesis and Cofactor Regeneration Systems

This compound plays a crucial role in the biocatalytic synthesis of chiral alcohols, which are important building blocks for pharmaceuticals and other fine chemicals. rsc.orgpharmtech.com Many of these syntheses employ alcohol dehydrogenases (ADHs) that can reduce a prochiral ketone to a specific enantiomer of the corresponding alcohol. nih.gov

In these systems, 2-propanol often serves as a sacrificial co-substrate to regenerate the expensive nicotinamide (B372718) cofactor (e.g., NADH or NADPH). nih.gov The ADH catalyzes the transfer of a hydride from 2-propanol to NAD(P)+, forming NAD(P)H and acetone (B3395972). The regenerated NAD(P)H is then used by the same or a different enzyme to reduce the target ketone. Using this compound in this regeneration system allows for the stereospecific introduction of a deuterium atom into the chiral alcohol product.

This technique is particularly useful for synthesizing deuterated chiral compounds, which can be used as internal standards in metabolic studies or to investigate the stereochemical course of other reactions. The high enantioselectivity of many ADHs ensures that the deuterium is incorporated with a high degree of stereocontrol. rsc.org For example, the reduction of acetophenone (B1666503) using an ADH with this compound as the hydride source can yield (S)-1-phenylethanol-1-d1 with high enantiomeric excess. rsc.org

Stereochemical Investigations and Chiral Synthesis Utilizing this compound

The use of this compound extends beyond mechanistic probes to become an active participant in controlling the stereochemistry of chemical reactions.

Asymmetric Induction and Enantioselectivity in Deuterated Systems

Asymmetric induction is the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. wikipedia.org Chiral molecules, including those containing deuterium, can influence the stereochemical outcome of a reaction. While the steric difference between hydrogen and deuterium is small, it can be sufficient to induce a measurable level of enantioselectivity in certain sensitive reactions.

In the context of chiral synthesis, this compound can be used as a chiral building block or as a reagent to introduce a stereocenter containing deuterium. researchgate.net For instance, in reductions of ketones with chiral catalysts, the use of a deuterated reducing agent like this compound can lead to the formation of a deuterated alcohol with a specific stereochemistry. The principles of asymmetric synthesis, such as Cram's rule, can be applied to predict the major diastereomer formed when a molecule containing a chiral center undergoes a reaction at an adjacent prochiral center. libretexts.org

The enantioselectivity of these reactions can be high, leading to the production of enantiomerically enriched deuterated compounds. These compounds are valuable in various fields, including pharmacology, where deuteration can alter the metabolic profile of a drug. researchgate.net

Stereochemical Course of Reactions with Deuterium Incorporation

By tracing the position of the deuterium atom from this compound to the final product, chemists can elucidate the stereochemical pathway of a reaction. This is particularly useful in complex rearrangements and cyclization reactions where multiple stereocenters are formed.

For example, in the study of terpene biosynthesis, deuterated precursors have been used to determine the stereochemistry of proton addition and elimination steps. nih.gov Similarly, by using this compound as a deuterium source in a reduction reaction, one can determine whether the hydride (or deuteride) is delivered to the "re" or "si" face of a carbonyl group. This information is crucial for understanding the mechanism of the catalyst and for designing more selective synthetic methods. d-nb.info

The incorporation of deuterium from this compound can also be used to study the stereochemistry of enzymatic reactions in detail. By analyzing the stereochemical configuration of the deuterated product, researchers can infer the orientation of the substrate in the enzyme's active site.

Heterogeneous Catalysis and Surface Science Studies with this compound

In the realm of heterogeneous catalysis, this compound is a valuable probe for studying the mechanisms of surface reactions on solid catalysts, such as metal oxides. acs.org The decomposition of 2-propanol on these surfaces can proceed through two main pathways: dehydration to form propene and dehydrogenation to form acetone. cdnsciencepub.com

By using this compound and analyzing the isotopic composition of the products, researchers can determine the rate-limiting step for each pathway. For example, if the rate of dehydrogenation is significantly slower with this compound compared to regular 2-propanol (a primary kinetic isotope effect), it suggests that the cleavage of the C-D bond is the rate-determining step. Conversely, if the dehydration rate is unaffected, it indicates that the C-D bond is not broken in the slowest step of that pathway.

Studies on metal oxides like hafnium dioxide have shown that the dehydrogenation reaction exhibits a kinetic isotope effect when this compound is used, indicating that the α-carbon-hydrogen bond cleavage is rate-limiting. cdnsciencepub.com In contrast, the dehydration reaction is more sensitive to deuterium substitution at the β-carbon.

These isotopic studies, often combined with surface-sensitive techniques like temperature-programmed desorption (TPD) and infrared spectroscopy, provide a detailed picture of the adsorbed species and the elementary steps involved in the catalytic cycle. This fundamental understanding is essential for the rational design of more efficient and selective catalysts for important industrial processes.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-propanol |

| Acetone |

| Acetophenone |

| Alcohol dehydrogenases (ADHs) |

| (S)-1-phenylethanol-1-d1 |

| NAD+ |

| NADH |

| NADPH |

| Propene |

Adsorption Dynamics and Surface Reaction Mechanisms

The study of how molecules interact with solid surfaces is crucial for understanding catalysis, a fundamental process in the chemical industry. This compound, a deuterated version of isopropanol (B130326), serves as a valuable tool in elucidating the intricate details of these interactions, specifically adsorption dynamics and surface reaction mechanisms. By replacing a key hydrogen atom with its heavier isotope, deuterium, researchers can track the molecule's behavior and pinpoint which chemical bonds are broken during a reaction.

The adsorption of 2-propanol on various surfaces can occur in two primary ways: molecularly (physisorption) or dissociatively (chemisorption). conicet.gov.arresearchgate.net In molecular adsorption, the 2-propanol molecule remains intact and interacts with the surface through weaker forces. researchgate.net In contrast, dissociative adsorption involves the breaking of a chemical bond within the 2-propanol molecule, typically the O-H bond, leading to the formation of a 2-propoxide species and a surface hydroxyl group. conicet.gov.arresearchgate.net The specific mode of adsorption is highly dependent on the nature of the catalyst surface. For instance, on a perfect magnesium oxide (MgO) terrace, 2-propanol adsorbs non-dissociatively, whereas on edge and corner sites, it readily dissociates. conicet.gov.ar Similarly, on silica (B1680970) surfaces, 2-propanol can physisorb to silanol (B1196071) groups or chemisorb at strained siloxane bridges. researchgate.net

Once adsorbed, 2-propanol can undergo various reactions, primarily dehydration to form propene or dehydrogenation to produce acetone. researchgate.netcdnsciencepub.com The specific pathway taken is influenced by the catalyst and reaction conditions. For example, on hafnium(IV) oxide, dehydration is the major reaction, while dehydrogenation occurs to a lesser extent. cdnsciencepub.com Conversely, on γ-Al2O3-supported gold catalysts, the dehydrogenation of 2-propoxide species to acetone is observed. researchgate.net

The use of isotopically labeled molecules like this compound, in conjunction with techniques such as Temperature Programmed Desorption (TPD), provides deep insights into these reaction mechanisms. TPD involves heating the surface after a molecule has been adsorbed and monitoring the temperature at which different species desorb. mat-cs.comosti.gov By analyzing the desorption products and their temperatures, scientists can deduce the reaction pathways and the energies associated with them. mat-cs.comacs.org For instance, in studies of 2-propanol dehydration on (WO₃)₃ clusters on TiO₂(110), tracking the deuterated and non-deuterated molecules helped to understand the reaction energetics. researchgate.net

The interaction of 2-propanol is not limited to single-component systems. In binary ice systems with water on a graphite (B72142) surface, the presence of water inhibits the crystallization of 2-propanol and leads to co-desorption. rsc.org This highlights the complex interplay of different molecules on a surface. Furthermore, ab initio molecular dynamics simulations have been employed to study the activation of 2-propanol on Co₃O₄ surfaces, revealing that the (111) surface is more reactive towards dissociation than the (110) and (001) surfaces. mdpi.comchemrxiv.org

Table 1: Adsorption and Reaction of 2-Propanol on Various Surfaces

| Catalyst/Surface | Adsorption Mode(s) | Primary Reaction Product(s) | Key Findings |

|---|---|---|---|

| Hafnium(IV) Oxide | Dissociative | Propene (major), Acetone (minor) | Dehydration is the dominant reaction pathway. cdnsciencepub.com |

| Magnesium Oxide (MgO) | Molecular and Dissociative | Not specified | Adsorption mode depends on the surface site (terrace vs. edge/corner). conicet.gov.ar |

| γ-Al2O3-supported Gold | Dissociative (forms 2-propoxide) | Acetone | Gold particles facilitate the dehydrogenation of surface 2-propoxide species. researchgate.net |

| Silica (SiO₂) | Physisorption and Chemisorption | Not specified | Interacts with both silanol groups and siloxane bridges. researchgate.net |

| Co₃O₄ (111) Surface | Dissociative | 2-propoxide | Exhibits higher reactivity for 2-propanol dissociation compared to other Co₃O₄ surfaces. mdpi.com |

| Graphite (with water) | Physisorption | Co-desorption with water | Water inhibits the crystallization of 2-propanol. rsc.org |

| (WO₃)₃ clusters on TiO₂(110) | Dissociative | Propene | Used to study the energetics of dehydration. researchgate.net |

Role of Deuterium in Catalyst Selectivity and Activity

The substitution of hydrogen with deuterium in a reacting molecule, a technique known as isotopic labeling, is a powerful tool for investigating reaction mechanisms and the factors that control catalyst selectivity and activity. The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. This effect is particularly pronounced when the bond to the isotope is broken in the rate-determining step of the reaction.

In the context of 2-propanol reactions, the use of this compound and other deuterated isotopologues has provided significant insights. For example, in the catalytic decomposition of 2-propanol on hafnium(IV) oxide, studies with deuterated 2-propanols revealed that the rate-limiting step in dehydration involves the cleavage of a β-carbon-hydrogen bond, while for dehydrogenation, it is the cleavage of the α-carbon-hydrogen bond. cdnsciencepub.com

The dehydrogenation of 2-propanol to acetone is a well-studied reaction where deuterium labeling has been instrumental. Research on a Ru-Pt/carbon catalyst showed a large kinetic isotope effect when using 2-propanol-d₈ (where all hydrogens are replaced by deuterium), indicating that the cleavage of the methine C-H bond is the rate-determining step. oup.com Interestingly, no significant KIE was observed for 2-propanol-O-d₁, where only the hydroxyl hydrogen is deuterated. oup.com This suggests that the breaking of the O-H bond is not the rate-limiting step in this particular catalytic system.

Kinetic isotope effects have also been observed in non-catalytic reactions. For instance, in the reduction of acetophenone using supercritical 2-propanol, a KIE was found for both 2-deuterio-2-propanol (kH/kD = 1.6) and O-deuterio-2-propanol (kH/kD = 2.0). researchgate.net These findings suggest a cyclic transition state similar to that in the Meerwein-Ponndorf-Verley reduction. researchgate.net

Furthermore, the study of enzyme-catalyzed reactions has also benefited from the use of deuterated 2-propanol. In the case of yeast alcohol dehydrogenase, the isotope effects on the reaction rates decrease at higher pH values, providing information about the reaction mechanism and the protonation states of the enzyme. nih.gov

The selectivity of a catalyst, its ability to direct a reaction towards a desired product, can also be influenced by isotopic substitution. While direct studies on how this compound affects the selectivity of catalysts are specific, the broader principles of KIEs are applicable. By understanding which bonds are broken in the rate-determining steps for different reaction pathways (e.g., dehydration vs. dehydrogenation), catalysts can be designed to favor one pathway over another. For example, a catalyst that weakens the α-C-H bond more effectively than the β-C-H bond would favor dehydrogenation to acetone.

Table 2: Kinetic Isotope Effects in Reactions Involving Deuterated 2-Propanol

| Reaction | Catalyst/Conditions | Deuterated Species | Kinetic Isotope Effect (kH/kD) | Implication |

|---|---|---|---|---|

| Dehydrogenation of 2-Propanol | Ru-Pt/carbon | 2-propanol-d₈ | 14.6 | Fission of the methine C-H bond is rate-determining. oup.com |

| Dehydrogenation of 2-Propanol | Ru-Pt/carbon | 2-propanol-O-d₁ | Not significant | Fission of the O-H bond is not rate-determining. oup.com |

| Reduction of Acetophenone | Supercritical 2-propanol | 2-deuterio-2-propanol | 1.6 | Suggests a cyclic transition state. researchgate.net |

| Reduction of Acetophenone | Supercritical 2-propanol | O-deuterio-2-propanol | 2.0 | Suggests a cyclic transition state. researchgate.net |

Future Perspectives and Emerging Avenues in 2 Propanol 2 D1 Research

Development of Novel Isotopic Labeling Strategies

The strategic incorporation of deuterium (B1214612) into molecules serves as a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the properties of various compounds. acs.org Future research is focused on creating more sophisticated and efficient methods for introducing deuterium at specific molecular locations. While traditional methods like hydrogen-deuterium exchange reactions using deuterium oxide (D2O) are well-established, newer strategies are emerging. resolvemass.ca

Recent advancements have seen the rise of electrocatalytic dehalogenation with deuterium incorporation, which offers a more environmentally friendly alternative to traditional methods that often rely on transition metal catalysts and toxic deuterated reagents. xmu.edu.cn This technique typically uses heavy water as the deuterium source, achieving high yields and significant deuterium incorporation. xmu.edu.cn

Furthermore, the development of novel isotopic tags is a significant area of interest. These tags, which can be modified with multiple isotopic variants, allow for the direct comparison of multiple samples in a single mass spectrometry experiment, enabling statistically relevant data to be obtained more efficiently. nih.gov The design of these tags often incorporates features that preserve isotopic information throughout the analysis process. nih.gov

The table below summarizes some emerging isotopic labeling strategies:

| Labeling Strategy | Description | Potential Advantages |

| Electrocatalytic Dehalogenation | Utilizes an electrochemical process to replace a halogen atom with a deuterium atom, often from a heavy water source. xmu.edu.cn | Environmentally friendly, avoids transition metal catalysts and toxic reagents. xmu.edu.cn |

| Novel Isotopic Tags | Synthesized molecules with multiple sites for isotopic substitution, allowing for multiplexed analysis. nih.gov | Enables direct comparison of multiple samples, increasing analytical throughput. nih.gov |

| Site-Specific Incorporation | Advanced synthetic methods to introduce deuterium at a single, specific position within a molecule. | Provides precise control for mechanistic studies and understanding structure-function relationships. |

| Hydrogen Isotope Exchange (HIE) | Direct exchange of hydrogen for deuterium, often catalyzed by metals like iridium, allowing for late-stage labeling. acs.org | Useful for labeling complex molecules without extensive synthesis. acs.org |

These evolving strategies will undoubtedly expand the utility of 2-Propanol-2-d1 and other deuterated compounds in a wide array of research fields.

Integration of Advanced In-Situ Spectroscopic Techniques

The ability to monitor chemical processes in real-time and under reaction conditions is crucial for a deep understanding of reaction kinetics and mechanisms. Future research will increasingly integrate advanced in-situ spectroscopic techniques to study reactions involving this compound. Vibrational spectroscopies, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are particularly powerful in this regard as they can distinguish between different isotopologues and isotopomers. rsc.org

Recent developments have seen the application of techniques like cavity-enhanced Raman spectroscopy (CERS) for non-invasive, in-situ analysis of both gas and liquid phases. rsc.orgrsc.org This allows for the simultaneous monitoring of multiple species in a reaction mixture. For instance, in studies of biological processes, CERS can be used to monitor gases like hydrogen and nitrogen in the headspace while liquid-phase Raman spectroscopy tracks the concentrations of reactants and products in the culture medium. rsc.orgrsc.org